Cyclohexyl-norstatine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
propan-2-yl (2R,3S)-3-amino-4-cyclohexyl-2-hydroxybutanoate |
InChI |
InChI=1S/C13H25NO3/c1-9(2)17-13(16)12(15)11(14)8-10-6-4-3-5-7-10/h9-12,15H,3-8,14H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
GSYSEQUYQXPNHH-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]([C@H](CC1CCCCC1)N)O |
Canonical SMILES |
CC(C)OC(=O)C(C(CC1CCCCC1)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclohexyl Norstatine and Its Stereoisomers
Evolution of Stereoselective and Diastereoselective Synthesis
The synthesis of Cyclohexyl-norstatine and its stereoisomers has been a significant area of research, driven by its importance in medicinal chemistry. The evolution of synthetic methods reflects a continuous effort towards achieving higher stereoselectivity, improved yields, and greater practicality.
Early Synthetic Routes and Foundational Discoveries
Initial approaches to this compound often involved the diastereoselective cyanohydrin formation from precursors like (S)-phenylalanine, followed by acidic hydrolysis. clockss.org Another early and notable strategy employed the β-lactam synthon method. springernature.com This approach, recognized for its versatility in asymmetric synthesis, proved effective for producing norstatine and its analogs. springernature.comresearchgate.net The [2+2] cycloaddition reaction of an imine with benzyloxyketene to form a 3,4-cis-disubstituted β-lactam, followed by acidic alcoholysis, was a key transformation in these early routes. clockss.orgresearchgate.net These foundational studies established the feasibility of constructing the core structure of this compound and laid the groundwork for more refined methodologies.
Precursor-Based Asymmetric Synthesis
A significant portion of the synthetic efforts towards this compound has centered on asymmetric synthesis starting from chiral precursors. This strategy leverages the existing stereochemistry of the starting material to control the formation of new chiral centers in the target molecule.
Synthesis from Aromatic Amino Acid Derivatives (e.g., L-Phenylalanine, Boc-L-Phenylalaninol)
L-Phenylalanine and its derivatives have served as common starting points for the synthesis of this compound. rsc.orgresearchgate.net A practical and diastereoselective preparation of optically pure this compound isopropyl ester was developed starting from L-phenylalanine methyl ester. researchgate.netrsc.org Another efficient route begins with Boc-L-phenylalaninol, which is converted to N-benzoyl(cyclohexyl)alaninal through a sequence of hydrogenation, deprotection, benzoylation, and oxidation. researchgate.net This aldehyde then undergoes a reaction with sodium cyanide to yield the corresponding cyanohydrin, a key intermediate en route to this compound. researchgate.net The use of Boc-L-cyclohexylalaninol has also been reported as an effective precursor for the efficient preparation of optically pure this compound. researchgate.netresearchgate.netmolaid.com
Synthesis from Chiral Alpha-Hydroxy Esters (e.g., Methyl Mandelate)
Chiral α-hydroxy esters, such as methyl mandelate (B1228975), have also been utilized as precursors for the stereoselective synthesis of this compound. springernature.comcapes.gov.br A novel synthesis of (2R,3S)- and (2S,3R)-3-amino-2-hydroxycarboxylic acid derivatives was developed from methyl (R)- and (S)-mandelate. springernature.com This method often involves a [2+2] cycloaddition reaction between benzyloxyketene and a chiral imine derived from the mandelate ester. researchgate.net The resulting β-lactam intermediate is then subjected to alcoholysis to furnish the desired α-hydroxy-β-amino acid derivative. researchgate.net
Routes Involving Functionalized Butyric Acid Derivatives (e.g., 4-Cyclohexyl-2-halogeno-3-oxobutyric Acid Ester)
An alternative and effective strategy for producing (2R,3S)-Cyclohexyl-norstatine involves starting from a 4-cyclohexyl-2-halogeno-3-oxobutyric acid ester. google.com This process includes several key steps:
Enantioselective Hydrogenation: The starting ester is hydrogenated in the presence of a ruthenium-phosphine complex to produce a 4-cyclohexyl-2-halogeno-(3R)-hydroxybutyric acid ester. google.com
Epoxidation: The resulting hydroxybutyric acid ester is then treated with a base to form a 4-cyclohexyl-(2S,3R)-epoxybutyric acid ester. google.com
Azide (B81097) Opening: The epoxide is reacted with a trialkylsilyl azide in the presence of a Lewis acid to yield a (3S)-azido-4-cyclohexyl-(2S)-substituted butyric acid ester. google.com
Hydrogenolysis and Inversion: Finally, hydrogenolysis of the azide followed by inversion of the configuration at the 2-position affords the target (2R,3S)-Cyclohexyl-norstatine derivative. google.com
This method provides a pathway to the desired product with high optical purity and in good yield through a series of well-controlled chemical transformations. google.com
Table of Synthetic Precursors and Key Intermediates
| Precursor/Intermediate | Role in Synthesis |
|---|---|
| L-Phenylalanine | Starting material for diastereoselective synthesis. rsc.org |
| Boc-L-Phenylalaninol | Precursor for the formation of N-benzoyl(cyclohexyl)alaninal. researchgate.net |
| Methyl Mandelate | Chiral α-hydroxy ester used in cycloaddition reactions. springernature.comorgsyn.org |
| 4-Cyclohexyl-2-halogeno-3-oxobutyric Acid Ester | Starting material for a multi-step asymmetric synthesis. google.com |
| N-benzoyl(cyclohexyl)alaninal | Aldehyde intermediate for cyanohydrin formation. researchgate.net |
| 4-Cyclohexyl-(2S,3R)-epoxybutyric acid ester | Key epoxide intermediate. google.com |
| 3,4-cis-disubstituted β-lactam | Intermediate in the β-lactam synthon method. clockss.orgresearchgate.net |
Table of Compound Names
| Compound Name |
|---|
| (2R,3S)-3-amino-4-cyclohexyl-2-hydroxybutyric acid |
| (S)-phenylalanine |
| 4-Cyclohexyl-2-halogeno-3-oxobutyric acid ester |
| 4-Cyclohexyl-2-halogeno-(3R)-hydroxybutyric acid ester |
| 4-Cyclohexyl-(2S,3R)-epoxybutyric acid ester |
| (3S)-azido-4-cyclohexyl-(2S)-substituted butyric acid ester |
| (2R,3S)-Cyclohexyl-norstatine |
| Boc-L-cyclohexylalaninol |
| Boc-L-phenylalanine |
| Boc-L-Phenylalaninol |
| This compound |
| Cyclohexylnorstatine isopropyl ester |
| L-Phenylalanine |
| L-phenylalanine methyl ester |
| Methyl Mandelate |
| N-benzoyl(cyclohexyl)alaninal |
| benzyloxyketene |
| sodium cyanide |
| trialkylsilyl azide |
Synthesis from 4-Cyclohexylmethyl-2-azetidinone Derivatives
The synthesis of this compound, specifically the (2R,3S)-isomer, can be approached using 4-cyclohexylmethyl-2-azetidinone derivatives as key building blocks. google.com This strategy falls under the β-lactam synthon method, a powerful approach for constructing enantiopure amino acids and related structures. researchgate.netdatapdf.com The core of this method involves the use of a β-lactam ring as a constrained template to control stereochemistry during subsequent chemical modifications.
The general process begins with a chiral β-lactam, such as (3R,4S)-3-(silyloxy)-4-phenylazetidin-2-one, which can be synthesized via asymmetric pathways like the lithium chiral ester enolate-imine cyclocondensation. datapdf.com While a specific, high-yielding industrial process starting directly from a 4-cyclohexylmethyl-2-azetidinone derivative for this compound has been noted as challenging regarding yield and optical purity, the underlying chemistry is well-established. google.com The critical step involves the hydrolytic cleavage of the azetidinone ring. This ring-opening, typically under acidic or basic conditions, unveils the α-hydroxy-β-amino acid backbone characteristic of norstatine. The cyclohexyl group is already in place at the 4-position of the azetidinone, which corresponds to the desired side chain in the final product.
For instance, the acid-catalyzed alcoholysis of a 3,4-cis disubstituted β-lactam can lead to the formation of the key 3-amino-2-hydroxybutyric acid derivative structure. researchgate.net The high degree of stereocontrol exerted by the rigid β-lactam ring during its formation and subsequent modification makes this a valuable, albeit sometimes low-yielding, pathway to specific stereoisomers of this compound. google.com
Chiral Auxiliary and Catalyst-Driven Synthesis
Ruthenium-Phosphine Complex Catalyzed Enantioselective Hydrogenation
A highly effective method for establishing the stereochemistry of this compound precursors involves the enantioselective hydrogenation of a keto-ester using a ruthenium-phosphine catalyst. google.com This process is integral to the synthesis of chiral alcohols, which are key intermediates. sigmaaldrich.com
Table 1: Key Features of Ru-Phosphine Catalyzed Hydrogenation
| Feature | Description | Reference |
|---|---|---|
| Catalyst Type | Ruthenium-phosphine complexes, such as [RuCl₂(benzene)]₂ with a chiral phosphine (B1218219) ligand. | google.comsigmaaldrich.com |
| Substrate | Prochiral β-keto esters, like 4-cyclohexyl-2-halogeno-3-oxobutyric acid ester. | google.com |
| Transformation | Asymmetric reduction of a ketone to a chiral alcohol. | google.compolimi.it |
| Key Outcome | High enantioselectivity in the formation of the resulting alcohol (e.g., (3R)-hydroxy). | google.comnih.gov |
Application of Chiral Imines and Cycloaddition Reactions
Cycloaddition reactions involving chiral imines are a cornerstone of asymmetric synthesis and have been applied to create the core structure of norstatine analogs. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a prominent method for forming the β-lactam ring, which is a direct precursor to the target molecule. beilstein-journals.org
In this approach, a chiral imine, often derived from an optically pure amine or aldehyde, is reacted with a ketene. researchgate.net For example, the reaction of benzyloxyketene with a chiral imine derived from methyl (R)- or (S)-mandelate can produce 3,4-cis disubstituted β-lactams with high stereocontrol. researchgate.net The stereochemistry of the final product is dictated by the chiral auxiliary on the imine. This methodology allows for the synthesis of specific diastereomers of the β-lactam intermediate, which can then be hydrolyzed to yield the desired stereoisomer of the α-hydroxy-β-amino acid. researchgate.net
Other cycloaddition strategies, such as the 1,3-dipolar [3+2] cycloaddition of azomethine imines or N-tert-butanesulfinyl imines, also provide powerful routes to complex nitrogen-containing heterocyclic structures that can serve as precursors. rsc.orgcas.cn These reactions leverage the inherent reactivity and stereochemical information of the chiral imine component to build the molecular framework with precision. beilstein-journals.orgmdpi.com
Grignard Reagent and Cerium(III) Chloride Mediated Reactions
The addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. However, these reactions can be complicated by side reactions like enolization and reduction. orgsyn.org The use of cerium(III) chloride (CeCl₃) in conjunction with Grignard reagents, known as the Luche reaction, effectively suppresses these undesired pathways and enhances the desired nucleophilic addition. orgsyn.orgrsc.org
In the context of this compound synthesis, this method can be applied to introduce the cyclohexyl group or another carbon fragment to a carbonyl-containing precursor with high chemoselectivity. nih.gov The process involves preparing anhydrous CeCl₃ and slurrying it in a solvent like tetrahydrofuran (B95107) (THF). chemspider.comthieme-connect.de The carbonyl substrate is added, followed by the Grignard reagent at low temperatures. The organocerium species formed in situ is highly oxophilic and less basic than the corresponding Grignard reagent, which accounts for its clean reaction profile. orgsyn.org This controlled addition is crucial for building the carbon skeleton and setting stereocenters, especially when dealing with easily enolizable ketones or aldehydes that are intermediates in the synthetic pathway. nih.govthieme-connect.de
Table 2: Comparison of Grignard vs. Grignard-CeCl₃ Reactions
| Reaction Type | Advantages | Disadvantages | Common Application | Reference |
|---|---|---|---|---|
| Grignard Reagent Alone | Strong nucleophile. | Prone to side reactions (enolization, reduction). Lower yields with sensitive substrates. | Simple additions to robust carbonyls. | orgsyn.org |
| Grignard with CeCl₃ | Highly chemoselective for 1,2-addition. Suppresses side reactions. Higher yields. | Requires anhydrous conditions and an extra reagent. | Addition to easily enolizable ketones or aldehydes. | orgsyn.orgchemspider.com |
Ring-Opening Strategies for Stereocontrolled Synthesis
Regioselective and Stereoselective Opening of Alpha,Beta-Epoxy Esters
One of the most elegant and effective strategies for the enantioselective synthesis of this compound relies on the regioselective and stereoselective ring-opening of α,β-epoxy esters. acs.org This method provides excellent control over the two adjacent stereocenters (C-2 and C-3) of the norstatine backbone. researchgate.net
The synthesis starts with an intermediate such as methyl (2SR)-chloro-4-cyclohexyl-(3R)-hydroxybutyrate, which is treated with a base like sodium methylate to form a 4-cyclohexyl-(2S,3R)-epoxybutyric acid ester via an intramolecular Williamson ether synthesis. google.com This epoxide is a critical intermediate. The subsequent step is the key ring-opening reaction. The epoxide is treated with a nucleophile, such as a trialkylsilyl azide, in the presence of a Lewis acid. google.com The azide attacks the C-3 position of the epoxide in a regioselective and stereospecific (Sɴ2) manner, leading to an inversion of configuration at that center. This reaction yields a (3S)-azido-4-cyclohexyl-(2S)-hydroxy butyric acid ester derivative. google.com
The final steps involve the hydrogenolysis of the azide group to an amine and hydrolysis of the ester to afford the target (2S,3S)-Cyclohexyl-norstatine. google.com This pathway is highly valued for its ability to precisely install the required syn α-hydroxy-β-amino ester unit, a structure that is also a key component of other important molecules like the Taxol C-13 side chain. acs.orglookchem.com The use of metal halides can also be employed for the regioselective opening of such epoxides to generate β-hydroxy-α-halo esters, which are versatile precursors for syn α-amino-β-hydroxy esters. researchgate.net
Beta-Lactam Ring-Opening Methodologies
The β-lactam synthon method has emerged as a powerful and effective strategy for the asymmetric synthesis of norstatine and its analogs, including this compound. springernature.com This methodology leverages the inherent ring strain of the four-membered azetidin-2-one (B1220530) (β-lactam) ring, which facilitates regioselective and stereoselective ring-opening reactions. nih.gov The β-lactam itself is considered a cyclized form of a β-amino acid, where the amino and carboxyl groups are concurrently protected, making it a versatile synthetic intermediate. uni-goettingen.de
In this approach, a chiral β-lactam, often derived from a ketene-imine cycloaddition, serves as the core building block. springernature.com The subsequent cleavage of the N1-C2 amide bond via nucleophilic attack provides access to a variety of β-amino acids and their derivatives. uni-goettingen.de For the synthesis of this compound, a key intermediate is a 4-cyclohexylmethyl-2-azetidinone derivative. google.com The ring-opening of such precursors allows for the introduction of necessary functional groups and the establishment of the desired stereocenters. Research has demonstrated that this method can be applied to generate norstatine analogs with high enantiomeric purity. springernature.com
The versatility of the β-lactam synthon method is highlighted by its use in creating not only the core amino acid structure but also more complex dipeptide isosteres, which are valuable as transition-state mimics for peptidases. springernature.com
Table 1: Overview of the β-Lactam Synthon Method
| Step | Description | Key Feature |
|---|---|---|
| 1. Formation | Asymmetric synthesis of a chiral β-lactam (azetidin-2-one). | Establishes initial stereocenters. |
| 2. Ring-Opening | Nucleophilic cleavage of the N1-C2 amide bond. | Relieves ring strain to form a linear β-amino acid derivative. |
| 3. Elaboration | Further chemical modification of the ring-opened product. | Leads to the final target molecule, such as this compound. |
Spiroaziridination and Subsequent Transformations
An alternative advanced methodology involves the formation and subsequent transformation of spiroaziridines. This route provides access to β,β-disubstituted β-amino ester derivatives, which are structurally related to this compound. The core of this method is the reaction of (α-trimethylsilanylmethyl)cyclohexylidene esters with an aminating agent, such as NsONHCO2Et, in the presence of a base like calcium oxide (CaO). researchgate.net
This reaction sequence generates N-(ethoxycarbonyl)spiroaziridines. These spirocyclic intermediates are then subjected to ring-opening reactions, which lead to the formation of the desired β,β-disubstituted β-amino esters. A critical aspect of this methodology is that the stereochemical outcome of the spiroaziridination can be influenced by the presence and nature of substituents on the cyclohexyl ring, offering a potential handle for stereocontrol. researchgate.net Chiral aziridines are highly valued in asymmetric synthesis due to their availability in chiral forms and their tendency to undergo regio- and stereoselective ring-opening reactions. researchgate.net
Control and Elucidation of Absolute and Relative Stereochemistry
The biological and chemical properties of molecules like this compound are intrinsically linked to their three-dimensional structure. Therefore, the ability to control and elucidate the absolute and relative stereochemistry during synthesis is of fundamental importance. numberanalytics.com Developing synthetic strategies that allow for precise stereochemical control over nitrogen-containing stereocenters is a significant goal in organic chemistry. nih.gov
Diastereoisomeric Ratio Determination and Control
During a synthesis that creates a second chiral center in a molecule that already contains one, a mixture of diastereomers can be formed. The diastereomeric ratio (dr) quantifies the relative amounts of these diastereomers in the mixture. unacademy.com Controlling this ratio is a key aspect of stereoselective synthesis. numberanalytics.com
Determination: The accurate determination of the diastereomeric ratio is crucial for assessing the stereoselectivity of a reaction. Several analytical techniques are employed for this purpose:
High-Performance Liquid Chromatography (HPLC): Chiral or achiral HPLC can often separate diastereomers, allowing for their quantification based on peak area. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H NMR is a powerful tool for determining the diastereomeric ratio. Diastereomers have distinct chemical environments, leading to separate, quantifiable signals in the NMR spectrum. unacademy.com Advanced techniques, such as high-sensitivity band-selective pure shift NMR, can resolve overlapping signals and exclude impurities from integration, leading to a more accurate determination. rsc.org
Control: Achieving a high diastereomeric ratio in favor of the desired product is a primary objective. This can be accomplished through various strategies:
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the formation of a new stereocenter with high selectivity. numberanalytics.com
Chiral Catalysts: The use of chiral catalysts can create an asymmetric environment that favors the formation of one diastereomer over the other. numberanalytics.com
Substrate Control: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. rsc.org
Table 2: Example Calculation of Diastereomeric Excess (de) and Ratio (dr)
| Parameter | Definition | Example Calculation |
|---|---|---|
| Composition | Mass or mole fraction of each diastereomer. | Mixture contains 70% Diastereomer A and 30% Diastereomer B. |
| Diastereomeric Excess (de) | The excess of the major diastereomer over the minor one. unacademy.com | de = [(70 - 30) / (70 + 30)] * 100 = 40% |
| Diastereomeric Ratio (dr) | The ratio of the major diastereomer to the minor one. unacademy.com | dr = 70 : 30 = 7:3 |
Configuration Inversion Techniques
In some synthetic routes, the initial product formed has an undesired configuration at one of its stereocenters. In such cases, a configuration inversion step is necessary to obtain the correct target stereoisomer.
A documented process for producing (2R,3S)-cyclohexylnorstatine involves the synthesis of a (2S,3S)-cyclohexylnorstatine derivative, followed by a specific inversion of the configuration at the C-2 position. google.com This transformation from the (2S,3S) isomer to the desired (2R,3S) isomer can be achieved using established chemical methods. One such method involves converting the hydroxyl group at the C-2 position to a leaving group and then displacing it with a nucleophile in a reaction that proceeds with inversion of stereochemistry (an Sₙ2-type reaction). Another strategy involves the formation of an intermediate oxazoline, which upon hydrolysis can also lead to the inverted product. rsc.org This highlights the importance of post-synthesis modifications to achieve the precise stereochemical architecture required. google.com
Table 3: Stereochemical Configuration Before and After Inversion
| Compound | C-2 Configuration | C-3 Configuration | Status |
|---|---|---|---|
| Cyclohexylnorstatine Derivative | S | S | Before Inversion google.com |
Structural and Conformational Characterization of Cyclohexyl Norstatine Containing Molecules
Crystallographic Analysis for Elucidating Three-Dimensional Structures
X-ray crystallography provides a high-resolution, static picture of a molecule's three-dimensional structure in the solid state. This technique has been instrumental in understanding the atomic arrangement of cyclohexyl-norstatine and its derivatives.
X-ray Crystal Structure Determination of this compound Derivatives
The absolute stereochemistry of this compound-containing compounds has been unequivocally established through X-ray crystal analysis. nih.gov For instance, the crystal structure of KRI-1314, a potent renin inhibitor containing a this compound residue, was determined as a cinnamic acid salt. rsc.org This analysis provided definitive proof of the molecule's three-dimensional architecture. The process of peptide crystallography, from crystallization and data collection to structure refinement, allows for the detailed visualization of these complex molecules. nih.govrcsb.org
The determination of crystal structures is a multi-step process that begins with growing high-quality crystals of the compound, which can often be the most challenging part. nih.gov Once suitable crystals are obtained, they are exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined, ultimately revealing the molecule's structure. nih.gov
Analysis of Backbone Conformation and Conformational Twisting
The conformation observed in the crystal structure can be compared with models of the target protein's active site to understand binding mechanisms. rsc.orgresearchgate.net For example, the conformation of KRI-1314 was compared to a model pentapeptide representing the cleavage site of angiotensinogen (B3276523), providing insights into its inhibitory action on renin. rsc.orgresearchgate.net Furthermore, intermolecular interactions, such as the stacking of histidine side-chains and hydrogen bonding networks mediated by solvent molecules, play a crucial role in stabilizing the observed conformation in the crystal lattice. rsc.org
Computational and Spectroscopic Methods for Conformational Studies
While X-ray crystallography provides a detailed solid-state structure, the conformation of molecules in solution can be more dynamic. Computational and spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are vital for understanding the stereochemistry and conformational preferences of this compound-containing molecules in a more fluid environment.
NMR Spectroscopic Analysis of Stereochemistry and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules in solution. acs.org Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom. acs.orgchemicalbook.com For this compound and its derivatives, NMR is used to confirm the connectivity of atoms and the relative stereochemistry of chiral centers. acs.org
Techniques like COSY, ROESY, and TOCSY, coupled with NOE-restricted modeling, can be used to determine the solution-state conformation of peptides containing this unusual amino acid. researchgate.net The analysis of coupling constants and nuclear Overhauser effects (NOEs) can provide information about torsional angles and inter-proton distances, which helps in building a three-dimensional model of the molecule's preferred conformation in solution. researchgate.net
Table 1: Predicted ¹³C NMR Spectral Data for this compound
| Atom Index | Chemical Shift (ppm) |
| 1 | 173.5 |
| 2 | 73.1 |
| 3 | 56.2 |
| 4 | 42.1 |
| 5 | 34.3 |
| 6 | 33.2 |
| 7 | 32.1 |
| 8 | 26.7 |
| 9 | 26.4 |
| 10 | 26.3 |
| 11 | 68.9 |
| 12 | 22.1 |
| 13 | 22.0 |
Note: This data is based on predicted values and may vary from experimental results.
Molecular Modeling for Conformational Prediction and Refinement
Molecular modeling techniques are essential for predicting and refining the conformations of this compound-containing molecules and for understanding their interactions with biological targets. rsc.orgresearchgate.netnih.gov These computational methods can be used to build three-dimensional models of molecules and their complexes with proteins, such as enzymes. nih.govresearchgate.net
For instance, molecular modeling has been used to analyze the interaction between renin inhibitors containing this compound and the human renin enzyme. nih.govresearchgate.net These studies have indicated that the cyclohexyl group of the P1 position and a naphthyl group at the P3 position can be accommodated in large hydrophobic subsites of the enzyme, designated S1 and S3, respectively. nih.govresearchgate.netresearchgate.net Modeling also suggests that specific hydrogen bonding interactions, for example between a histidine residue at the P2 position and the side chain of Ser-233 in renin, contribute to the selectivity of the inhibitor. nih.gov The cyclohexylnorstatine isopropyl ester residue itself is thought to be accommodated in the S1-S1' subsites of the enzyme. nih.gov
Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of these molecules and their complexes over time, helping to understand the stability of binding and the conformational changes that may occur upon interaction. nih.gov
Cyclohexyl Norstatine in Enzyme Inhibitor Design: Principles and Applications
Conceptual Framework of Transition-State Mimicry
The design of highly effective enzyme inhibitors frequently leverages the principle of transition-state mimicry. This approach centers on creating a stable molecule that accurately imitates the high-energy, transient geometry of a substrate as it is being converted into a product by an enzyme. This molecular mimic, known as a transition-state analog, binds with high affinity to the enzyme's active site, obstructing the natural substrate and halting the catalytic cycle. For the class of enzymes known as aspartic proteases, the amino acid derivative cyclohexyl-norstatine is a cornerstone of this design strategy.
Design Rationale for Aspartic Protease Inhibitors
Aspartic proteases, which include clinically relevant enzymes like renin and HIV protease, employ a pair of aspartic acid residues to catalyze the cleavage of peptide bonds. Their mechanism involves a water molecule, activated by the catalytic aspartates, which attacks the carbonyl carbon of the scissile bond. This process forms a tetrahedral, gem-diol transition state. The fundamental design rationale for inhibitors of these enzymes is to replace the targeted peptide bond with a stable, non-hydrolyzable structure that mimics this tetrahedral intermediate.
This compound, a γ-amino-β-hydroxy acid, is engineered precisely for this purpose. The hydroxyl group on its backbone is positioned to mimic the tetrahedral transition state, forming critical hydrogen bonds with the two catalytic aspartate residues (e.g., Asp32 and Asp215 in renin) in the enzyme's active site. The cyclohexyl group serves as a bulky, hydrophobic side chain designed to fit into the S1 subsite of the protease, which typically accommodates large amino acid residues like leucine (B10760876). This rational approach, based on mimicking the transition state's structure and key interactions, underpins the development of potent aspartic protease inhibitors incorporating this compound.
Isosteric Replacement Strategies at the Scissile Bond
A key tactic in the development of these inhibitors is isosteric replacement, where the susceptible scissile amide bond (-CO-NH-) of a substrate is substituted with a stable chemical mimic. The hydroxyethylene group (-CH(OH)-CH₂-) is a classic and effective isostere for this purpose. This group maintains the critical hydroxyl element needed for transition-state mimicry but replaces the cleavable nitrogen atom with a carbon, rendering the bond resistant to hydrolysis.
This compound is a quintessential example of a building block that provides a hydroxyethylene isostere. It is designed to replace the dipeptide unit at the P1-P1' positions of the substrate, which are the amino acid residues immediately flanking the cleavage site. The cyclohexyl side chain of this compound acts as the P1 residue mimic, occupying the S1 binding pocket of the enzyme. The core backbone of the molecule provides the non-hydrolyzable hydroxyethylene unit that spans the P1-P1' positions, with the hydroxyl group perfectly positioned to interact with the catalytic aspartates. This isosteric replacement effectively and irreversibly blocks the enzyme's catalytic machinery.
Incorporation of Retro-Inverso Amide Bonds
This strategy has been successfully applied to renin inhibitors that also contain a this compound core. In one such design, a retro-inverso amide bond was incorporated at the P4-P3 section of the inhibitor. nih.govresearchgate.net This modification, creating a succinylamide residue, contributes to the inhibitor's stability while the crucial this compound moiety is retained to ensure potent inhibition through transition-state mimicry at the P1-P1' site. nih.govjst.go.jp This combination of strategies—transition-state analogy and retro-inverso modification—allows for the development of inhibitors with both high potency and improved drug-like properties.
Application in Renin Inhibitor Design and Optimization
The renin-angiotensin system is a primary regulator of blood pressure, and its first and rate-limiting enzyme is renin. Consequently, the development of potent, specific, and orally active renin inhibitors has been a major objective in the treatment of hypertension. This compound has proven to be an exceptionally valuable component in this endeavor.
Role of this compound as a P1/P1' Moiety in Renin Inhibition
Renin's natural substrate, angiotensinogen (B3276523), is cleaved at the peptide bond between a leucine (P1) and a valine (P1') residue. This compound was designed as a superior transition-state mimic for this specific P1-P1' dipeptide. The cyclohexyl group of the molecule is a highly effective bioisostere for the leucine side chain, fitting optimally into the large, hydrophobic S1 pocket of the renin active site. nih.govresearchgate.net
The core of the this compound unit, specifically its (2R,3S)-3-amino-4-cyclohexyl-2-hydroxybutyric acid structure, presents the hydroxyl group that mimics the tetrahedral transition state of the Leu-Val peptide bond hydrolysis. nih.gov This hydroxyl group forms direct hydrogen bonds with the catalytic aspartic acid dyad (Asp32 and Asp215) of renin, anchoring the inhibitor in the active site. The remainder of the core structure serves as the P1' mimic. Thus, the entire this compound fragment functions as a potent, non-cleavable stand-in for the P1-P1' segment of the natural substrate, leading to powerful renin inhibition. nih.govrsc.org The inhibitor KRI-1314 is a well-studied example that incorporates this moiety. nih.govrsc.org
Structure-Activity Relationship (SAR) Studies of this compound Analogs in Renin Inhibition
Once the effectiveness of the this compound core was established, extensive structure-activity relationship (SAR) studies were undertaken to optimize potency and specificity. These studies involved systematically modifying other parts of the inhibitor molecule—namely the residues at the P2, P3, and P4 positions—and measuring the effect on inhibitory activity.
Research confirmed the importance of the P1 cyclohexyl group, as decreasing the size of this alkyl side chain led to a significant drop in inhibitory activity. nih.gov The P2 position was also found to be critical for selectivity. An inhibitor with histidine at P2 was highly specific for renin, but replacing it with valine, while maintaining high potency against renin, resulted in a loss of specificity, with the compound also potently inhibiting other aspartic proteases like cathepsin D and pepsin. nih.gov Modifications at the P4-P3 position also had a profound impact on potency. For example, reducing a β-carbonyl group in the P4-P3 moiety to a methylene (B1212753) group decreased the potency against human renin by nearly two orders of magnitude. nih.gov These findings highlight the rational, iterative process of inhibitor optimization built around the central this compound scaffold.
Table 1: SAR Data for this compound-Based Renin Inhibitors Data showing the effect of modifications at the P1, P2, and P4-P3 positions on inhibitory activity (IC₅₀) against human renin.
| Compound ID | P1 Side Chain | P2 Residue | P4-P3 Moiety | Human Renin IC₅₀ (nM) | Cathepsin D IC₅₀ (nM) |
| 1 | Cyclohexyl | L-His | β-carbonylpropionyl | 2.4 | - |
| 2 | Valine (smaller than cyclohexyl) | L-His | β-carbonylpropionyl | 100 | - |
| 3 | Cyclohexyl | L-Val | β-carbonylpropionyl | 0.85 | 6.0 |
| 4 | Cyclohexyl | L-His | Methylene-propionyl (reduced) | 110 | - |
Data sourced from a 1990 study on renin inhibitors. nih.gov
Influence of Side Chain Modifications on Inhibitory Activity
The cyclohexyl group of this compound plays a crucial role in its inhibitory activity, primarily by fitting into the large, hydrophobic S1 subsite of target proteases like renin. researchgate.net Modifications to this side chain have a significant impact on the inhibitor's potency. Research on renin inhibitors has shown that the size of the P1 side chain alkyl group in norstatine analogs is critical; a decrease in the size of this group leads to diminished inhibitory activities. researchgate.netresearchgate.net
Broadening the Scope: this compound in Other Protease Inhibition
The design principles that make this compound effective in renin inhibitors have been extended to other aspartic proteases, notably β-secretase (BACE-1) and HIV-1 protease, both significant targets in medicinal chemistry. nih.gov
BACE-1: As a key enzyme in the production of amyloid-β peptides linked to Alzheimer's disease, BACE-1 has been a major target for inhibitors. nih.gov The design of BACE-1 inhibitors often draws from experience with renin and HIV-1 protease inhibitors. nih.gov Norstatine derivatives have been central to these efforts. In one design, a P2-leucine in an existing inhibitor was replaced with a cyclohexylmethyl moiety, demonstrating the transferability of the bulky hydrophobic group concept to the BACE-1 active site. researchgate.net The active site of memapsin 2 (BACE-1) is known to be more open and less hydrophobic than other human aspartic proteases, which influences the design of interacting side chains. researchgate.net
HIV-1 Protease: Combating drug resistance is a primary goal in the design of new HIV-1 protease inhibitors. nih.govnih.gov One successful strategy involves designing inhibitors that interact with the backbone of the protease active site, as these regions are less prone to mutation than the side chains of the catalytic residues. nih.gov In this context, incorporating a cyclohexane (B81311) group at the P1 and/or P1′ positions has been explored to create inhibitors less affected by common resistance mutations like V82A. psu.edu Furthermore, to probe the S1' subsite, inhibitors incorporating N-alkoxy moieties, including O-cyclohexyl derivatives, at the P1' position have been investigated. nih.gov
The incorporation of the this compound scaffold or related cyclohexyl moieties has a demonstrable effect on both the potency and selectivity of inhibitors for different proteases.
For BACE-1, replacing a P2-leucine with a cyclohexylmethyl group led to the development of an inhibitor with an IC₅₀ of 5.6 nM. researchgate.net Selectivity is a critical challenge, and inhibitors must be designed to be highly selective for BACE-1 over other proteases like BACE-2 and cathepsin D to avoid off-target effects. ekb.eg
In the context of HIV-1 protease, inhibitors with an O-cyclohexyl derivative at the P1' position showed exceptional potency, with a Kᵢ <0.005 nM and an IC₅₀ of 3 nM against the wild-type enzyme. nih.gov However, this particular inhibitor showed a significant (33–80-fold) decrease in activity against a multi-PI-resistant clinical strain, indicating that while potency can be high, maintaining activity against resistant variants remains a challenge. nih.gov In a different study, C2-symmetric inhibitors containing a cyclohexylalanine (Cha) group at P1/P1' were found to have an improved response to the V82A mutation compared to the parent compound. psu.edu
| Inhibitor Class | Target Protease | Modification | Potency (IC₅₀ / Kᵢ) | Selectivity Profile | Reference |
| Norstatine-based | Renin | P2 Val instead of His | 8.5 x 10⁻¹⁰ M (renin) | Potently inhibits Cathepsin D (6.0 x 10⁻⁹ M) and Pepsin (3.5 x 10⁻⁷ M) | researchgate.net |
| Norstatine derivative | BACE-1 | P2-leucine changed to cyclohexylmethyl | 5.6 nM | Not specified | researchgate.net |
| Hydroxyethylsulfonamide | HIV-1 Protease (WT) | O-cyclohexyl at P1' | Kᵢ <0.005 nM, IC₅₀ = 3 nM | Activity reduced 33-80 fold against resistant strains | nih.gov |
Design Considerations for Other Aspartic Proteases (e.g., BACE-1, HIV-1 Protease)
This compound as a Versatile Peptidomimetic Scaffold
This compound serves as a valuable building block in peptidomimetic chemistry, used to create more stable and biologically active molecules by constraining their three-dimensional shape. google.comnih.gov
The this compound unit has been successfully incorporated into both linear and cyclic peptidomimetic structures. researchgate.net Linear peptidomimetics often suffer from rapid degradation by proteases and low bioavailability. nih.gov Cyclization is a common strategy to overcome these limitations by making the structure more rigid and resistant to enzymatic cleavage. nih.govdovepress.com The synthesis of N-coupled norstatine peptidomimetics has been achieved through multicomponent reactions, showcasing methods to integrate this scaffold into linear chains. beilstein-journals.org Similarly, the conformational constraints imposed by the this compound unit make it an attractive component for the design of cyclic peptides, which often show enhanced affinity and specificity for their biological targets. nih.gov
A major challenge in drug design is that linear peptides are highly flexible and exist in a multitude of conformations in solution, with only one or a few being biologically active. nih.gov A significant amount of binding energy is lost upon binding as the molecule must adopt a single, ordered conformation.
Enhancement of Enzymatic Stability through Peptidomimetic Design
A significant challenge in the development of peptide-based enzyme inhibitors is their inherent susceptibility to enzymatic degradation. mdpi.commdpi.com Native peptides are often rapidly broken down by proteases in the body, which leads to a short biological half-life and limited therapeutic efficacy. researchgate.netahajournals.org Peptidomimetic design offers a powerful strategy to overcome this limitation by creating molecules that mimic the structure and function of natural peptides but possess enhanced stability. nih.govwikipedia.org One of the most effective approaches in peptidomimetic design is the incorporation of non-canonical amino acids, which alters the peptide backbone and renders it resistant to cleavage by proteolytic enzymes. mdpi.comwjarr.com
This compound, a (2R,3S)-3-amino-4-cyclohexyl-2-hydroxybutyric acid, is a prime example of an unnatural β-amino acid used to confer metabolic stability to enzyme inhibitors. researchgate.net The key structural feature of β-amino acids is an additional carbon atom in the backbone compared to natural α-amino acids. researchgate.net This modification effectively disrupts the standard peptide bond arrangement that proteases recognize and hydrolyze. nih.govresearchgate.net Consequently, peptide-like molecules containing this compound are significantly more resistant to proteolysis, leading to improved metabolic stability and a longer duration of action in vivo. researchgate.netclockss.org
The practical application of this principle is well-documented in the development of renin inhibitors. Early peptide-based renin inhibitors, while potent, were often limited by their rapid metabolism and poor oral bioavailability. ahajournals.orgresearchgate.net The design of inhibitors incorporating this compound and its analogues was a crucial step toward overcoming these issues. ahajournals.orgclockss.org A notable example is the dipeptide derivative KRI-1314, a potent and orally active human renin inhibitor that contains a this compound moiety at its C-terminus. clockss.orgnih.gov Research has demonstrated that KRI-1314 possesses both chemical and metabolic stability, resulting in a long-lasting inhibitory effect. clockss.orgnih.gov Following oral administration in sodium-depleted Japanese monkeys, the inhibition of plasma renin activity persisted for more than five hours, a clear indicator of its enhanced stability in a biological system. nih.gov
The data below from studies on the renin inhibitor KRI-1314 illustrate the successful application of this compound in creating a stable and effective enzyme inhibitor.
| Parameter | Species | Value | Significance |
|---|---|---|---|
| Inhibitory Potency (IC50) | Human | 4.7 x 10⁻⁹ mol/l | Demonstrates high potency against the target enzyme. |
| Inhibitory Potency (IC50) | Japanese Monkey | 2.4 x 10⁻⁸ mol/l | Shows cross-species efficacy, allowing for relevant in vivo testing. |
| Duration of Action (Oral Admin.) | Japanese Monkey | > 5 hours | Indicates significant metabolic stability and prolonged therapeutic effect, a direct benefit of the peptidomimetic design. |
The incorporation of the this compound unit into the inhibitor's structure is a key contributor to this enhanced stability. By mimicking the transition state of the angiotensinogen substrate while resisting enzymatic breakdown, this compound-containing compounds represent a successful strategy in modern drug design to create potent and durable enzyme inhibitors. ahajournals.orgclockss.org
Molecular Basis of Cyclohexyl Norstatine S Biological Action
Enzyme-Inhibitor Molecular Recognition and Binding Modes
The active site of proteases is often described in terms of subsites (S4, S3, S2, S1, S1', etc.) that accommodate the corresponding amino acid residues (P4, P3, P2, P1, P1', etc.) of a substrate or inhibitor. oup.com Cyclohexyl-norstatine is typically positioned to interact with the S1 and S1' subsites. nih.gov
Modeling and structural analyses of various enzyme-inhibitor complexes reveal a consistent pattern of interaction for the cyclohexyl group. The large, hydrophobic cyclohexyl moiety is favorably accommodated in the S1 subsite, which is a well-defined hydrophobic pocket in enzymes like renin and chymosin. nih.govoup.com In the case of human renin, the S1 pocket provides tight packing around the cyclohexyl ring. nih.govoup.com Similarly, when studying BACE1 inhibitors, the N-cyclohexyl group was found to occupy the S1 pocket. ekb.eg The S1 and S3 subsites can form continuous pockets that accommodate hydrophobic residues. oup.com For example, in a potent human renin inhibitor, the cyclohexyl group of the P1 this compound residue occupied the S1 pocket, while the naphthyl group at the P3 position was accommodated in the large, hydrophobic S3 subsite. nih.gov
Table 1: Subsite Interactions of this compound Containing Inhibitors
| Target Enzyme | Subsite | Interacting Inhibitor Moiety | Key Residues/Characteristics | Source(s) |
|---|---|---|---|---|
| Human Renin | S1 | Cyclohexyl group | Large hydrophobic pocket | nih.gov |
| Human Renin | S3 | Naphthyl group (of P3 residue) | Large hydrophobic pocket | nih.gov |
| Chymosin | S1 | Cyclohexyl ring (of norstatine) | Provides tight packing | oup.com |
| BACE1 | S1 | N-cyclohexyl group | Hydrophobic pocket | ekb.eg |
Beyond hydrophobic interactions, the stability of the enzyme-inhibitor complex is critically dependent on a network of hydrogen bonds and other non-covalent forces. uvic.canih.gov The hydroxyl group of the norstatine core is a key feature, designed to mimic the transition-state tetrahedral intermediate of peptide bond hydrolysis. ekb.eg This hydroxyl group often interacts with the catalytic aspartic acid residues located in the center of the active site through a network of hydrogen bonds. ekb.eg
In a designed human renin inhibitor, modeling studies indicated that while the hydrophobic groups settled into the S1 and S3 pockets, the L-histidine residue at the P2 position formed a crucial hydrogen bond with the side chain hydroxyl group of Ser-233, contributing to the inhibitor's selectivity. nih.gov The ability to form hydrogen bonds with backbone atoms of the enzyme is a significant factor in binding affinity. cnjournals.com The incremental free enthalpy from a single hydrogen bond in a biological setting can be significant, destabilizing the complex by several kJ/mol if removed. uvic.ca Furthermore, cation-π interactions, where a cation interacts with the face of an aromatic ring, can also play a role in stabilizing the inhibitor within the active site. ekb.egnih.gov
Table 2: Key Non-Covalent Interactions in Related Protease Inhibitors
| Interaction Type | Inhibitor Group | Enzyme Residue/Region | Significance | Source(s) |
|---|---|---|---|---|
| Hydrogen Bond | Hydroxyl group of transition-state isostere | Catalytic Dyad (e.g., Asp32, Asp228) | Mimics transition state, central to inhibition | ekb.eg |
| Hydrogen Bond | Imidazole of P2 Histidine | Ser-233 | Contributes to selectivity for renin | nih.gov |
| Hydrogen Bond | Acyl guanidine (B92328) moiety | Catalytic aspartic acids | Forms multiple stabilizing bonds | ekb.eg |
| Hydrogen Bond | Aminoimidazole moiety | Catalytic aspartic acids (Asp32, Asp228) | Stabilizes binding in an open flap conformation | ekb.eg |
| Cation-π Interaction | Indole ring | Arg235 side chain | Stabilizes inhibitor in S1' subsite | ekb.eg |
Detailed Analysis of Subsite Interactions (e.g., S1, S3 Hydrophobic Pockets)
Computational Investigations of Mechanism of Action
Computational chemistry provides powerful tools to investigate the molecular basis of inhibitor action at a level of detail that is often inaccessible through experimental methods alone. nih.govmdpi.com Techniques such as molecular dynamics simulations, quantum chemical calculations, and virtual screening are integral to understanding binding modes, predicting affinity, and guiding the design of new, more potent inhibitors. siftdesk.orgchem-space.comnih.gov
Molecular dynamics (MD) simulations are used to study the dynamic behavior of biomolecular systems over time. nih.govmdpi.com By simulating the movements of every atom in the enzyme-inhibitor complex, MD can provide insights into the stability of binding, conformational changes, and the role of solvent molecules. nih.govchemcomp.com The starting point for an MD simulation is often a crystal structure from the Protein Data Bank (PDB) or a computationally docked model. mdpi.com
MD simulations can confirm the stability of predicted binding modes. nih.gov For example, simulations of a cruzain inhibitor showed stable interactions with the target, as indicated by Root-Mean-Square Deviation (RMSD) values. nih.gov In the context of drug design, MD simulations are used to explore the effect of structural modifications on the dynamics and stability of the complex. mdpi.com Simulations can reveal how the flexibility of the enzyme, such as the opening and closing of a "flap" region over the active site, is coupled to the binding of an inhibitor. plos.org The results from these simulations can help explain the isoform selectivity of compounds and the dynamic stability of the ligand-bound structures. mdpi.com
Quantum chemical (QC) methods, such as Density Functional Theory (DFT), are employed to calculate the electronic properties of molecules with high accuracy. mpg.deniscpr.res.in These methods are crucial for understanding the energetics of the enzyme-inhibitor interaction. nih.gov QC calculations can determine parameters like binding energy, which indicates the strength of the interaction between the inhibitor and the enzyme's active site. chemrevlett.com A more negative binding energy value suggests a better affinity of the molecule for the target. niscpr.res.in
These studies can also compute the distribution of electron density, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. chemrxiv.org These electronic properties are indicators of chemical reactivity and kinetic stability and can reveal which parts of the inhibitor are most likely to participate in binding interactions. chemrevlett.comchemrxiv.org By calculating the binding energetics, QC studies help to rationalize observed structure-activity relationships and provide a theoretical basis for inhibitor design. nih.gov
Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. chem-space.complos.org This approach reduces the cost and time associated with experimentally testing millions of compounds. chem-space.com VS can be structure-based, where compounds are docked into the 3D structure of the target protein, or ligand-based, where compounds are compared to a known active ligand. mdpi.comchem-space.com
Following the identification of initial "hits," the process of lead optimization begins, where the chemical structure of a compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govedx.org Computational tools are heavily used in this phase. For example, modeling studies can suggest modifications, such as adding a cyclohexyl moiety to an inhibitor to better fill a hydrophobic pocket, thereby improving ligand binding. ekb.eg Structure-activity relationship (SAR) studies, aided by computational modeling, help to understand how different functional groups on the inhibitor contribute to its activity, guiding the design of analogues with improved profiles. ekb.egnih.gov This iterative process of computational design, chemical synthesis, and biological evaluation is central to modern drug development. ncl.res.incore.ac.uk
In Silico Drug Design and Pharmacokinetics Studies
In silico drug design, or computer-aided drug design (CADD), has become an integral part of modern drug discovery, enabling the rational design and optimization of drug candidates. ekb.eg For this compound and its derivatives, which are part of the broader class of norstatine-based inhibitors, computational methods are essential for understanding their interaction with target enzymes and for predicting their pharmacological properties. symbiosisonlinepublishing.complos.org
A cornerstone of in silico studies for this compound class is the availability of high-resolution X-ray crystal structures, such as the 2.3 Å resolution structure of an inhibitor containing the this compound core (specifically, (2R,3S)-isopropyl 3-amino-4-cyclohexyl-2-hydroxybutanoate) complexed with the aspartic protease chymosin (PDB ID: 1czi). ebi.ac.ukrcsb.orgpdbj.org Such structures provide a precise, three-dimensional map of the binding site and are foundational for molecular docking and molecular dynamics (MD) simulations. plos.orgnih.gov Molecular docking studies utilize this structural information to predict the binding conformation and affinity of novel or modified inhibitors. These models show that the cyclohexyl group of the inhibitor typically occupies a hydrophobic specificity pocket (subsite) within the enzyme's active site, contributing significantly to binding affinity. ekb.egnih.gov The simulations can further elucidate the specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex, guiding the rational design of more potent molecules. plos.orgpdbj.org
Pharmacokinetics, which describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, presents a significant challenge for early-generation peptidomimetic inhibitors, including many norstatine-based compounds. nih.gov While specific pharmacokinetic data for this compound is not extensively detailed in publicly available literature, research on related BACE1 inhibitors highlights common issues such as poor cell membrane and blood-brain barrier permeability due to their peptidic character and polar moieties. nih.gov A major goal of in silico and medicinal chemistry efforts is to optimize these ADME properties by modifying the compound structure to reduce molecular weight and peptidic character while maintaining potent target binding. nih.gov Information on the metabolism of related compounds, such as Nateglinide which also contains a cyclohexyl group, indicates that hepatic metabolism is a primary route of clearance. drugbank.com
In Vitro Biochemical and Enzymatic Characterization (Non-Clinical)
The inhibitory potency of a compound like this compound is quantified using key enzyme kinetic parameters, primarily the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). osti.gov The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions. researchgate.net The Kᵢ is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. osti.gov For competitive inhibitors, a smaller Kᵢ value signifies a higher binding affinity and thus greater potency. osti.gov These values are typically determined through in vitro fluorescence-based kinetic assays, where the enzyme's activity is measured in the presence of varying concentrations of the inhibitor. osti.gov
While specific kinetic values for the this compound containing inhibitor CP-113972 against its crystallized target, chymosin, are not detailed in the structural reports, the class of norstatine-based inhibitors has been extensively studied against other aspartic proteases, particularly BACE1. rcsb.orgpdbj.org These studies reveal that structural modifications can lead to highly potent inhibitors with activities in the low nanomolar range. symbiosisonlinepublishing.comresearch-solution.com The data for these related compounds provide a strong indication of the potential efficacy of the this compound scaffold.
Below is a table of reported inhibition data for several representative norstatine-based and related transition-state analog inhibitors against BACE1, illustrating the potency achievable with this class of compounds.
| Compound/Inhibitor | Description | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) |
| Compound 13 | Norstatine derivative with a P2-cyclohexylmethyl moiety. nih.govresearchgate.net | BACE1 | 5.6 | - |
| KMI-684 | Phenylnorstatine-based inhibitor with a P1' tetrazolyl group. symbiosisonlinepublishing.com | BACE1 | 1.2 | - |
| KMI-429 | Phenylnorstatine-based inhibitor. symbiosisonlinepublishing.com | BACE1 | 3.9 | - |
| OM99-2 | Hydroxyethylene transition-state analog inhibitor. symbiosisonlinepublishing.com | BACE1 | - | 1.6 |
| OM00-3 | Hydroxyethylene transition-state analog inhibitor. symbiosisonlinepublishing.com | BACE1 | - | 0.3 |
This table presents data for compounds structurally related to this compound to provide context for the inhibitor class's potency. The specific inhibitor (CP-113972) found in PDB 1czi contains the this compound core.
The primary molecular targets for this compound and its analogs are enzymes belonging to the aspartic protease family. symbiosisonlinepublishing.comnih.gov Target identification has been confirmed through multiple lines of evidence, most definitively by X-ray crystallography. The crystal structure of the inhibitor CP-113972, which contains the this compound moiety, in a complex with chymosin (PDB: 1czi) provides unambiguous proof of its binding to this aspartic protease. ebi.ac.ukrcsb.orgpdbj.org Furthermore, extensive research has identified β-secretase (BACE1), a key aspartic protease in the pathology of Alzheimer's disease, as a major target for this class of inhibitors. symbiosisonlinepublishing.comnih.gov
Assays to elucidate the mechanism of action confirm that norstatine-based compounds function as transition-state analogs. symbiosisonlinepublishing.comnih.gov Aspartic proteases catalyze the hydrolysis of peptide bonds through a mechanism involving a tetrahedral transition state intermediate. symbiosisonlinepublishing.com The core structure of this compound, featuring a hydroxyl group on the carbon adjacent to the scissile bond mimic, is designed to emulate this high-energy intermediate. symbiosisonlinepublishing.com
The definitive assay for confirming this mechanism at the molecular level is X-ray crystallography. The analysis of the 1czi structure reveals that the inhibitor's hydroxyl group is positioned to form tight hydrogen bonds with the two catalytic aspartic acid residues (Asp32 and Asp228 in pepsin numbering) in the enzyme's active site. rcsb.orgpdbj.org This interaction mimics the natural transition state but forms a stable, non-hydrolyzable complex, thus potently inhibiting the enzyme. nih.gov In addition to crystallography, fluorescence-based enzymatic assays are routinely used to characterize the mode of inhibition (e.g., competitive, non-competitive) by analyzing how the inhibitor's potency (IC₅₀) changes with varying substrate concentrations. osti.gov
Future Directions and Emerging Research Perspectives on Cyclohexyl Norstatine
Innovation in Green Chemistry Approaches for Cyclohexyl-norstatine Synthesis
The synthesis of complex molecules like this compound and its derivatives has traditionally involved multi-step processes with significant environmental footprints. The principles of green chemistry are now driving innovation toward more sustainable and efficient synthetic routes.
Recent research has focused on developing sustainable methods for producing norstatine derivatives. One notable advancement is the use of a chiral phosphoric acid (CPA) and dirhodium(II) acetate (B1210297) ([Rh(OAc)₂]₂) co-catalyzed multi-component reaction. rsc.org This method allows for the highly enantioselective synthesis of a wide range of norstatine derivatives. The sustainability of this approach is underscored by its reliable scalability, improved safety profile, and the reusability of the rhodium catalyst. rsc.org
Another green approach involves the use of dimethyl carbonate (DMC) as an eco-friendly reaction medium. psu.edu DMC is a non-toxic and biodegradable solvent that can be used in the nucleophilic ring-opening of functionalized epoxides and aziridines, which are key steps in synthesizing amino alcoholic fragments found in inhibitors like this compound. psu.edu This method avoids the use of more hazardous conventional solvents. millennialscientific.com
Table 1: Innovations in Green Synthesis for Norstatine Derivatives
| Innovation | Principle | Advantage(s) | Reference(s) |
|---|---|---|---|
| Co-catalyzed MCR | Chiral phosphoric acid and rhodium catalyst for multi-component reactions. | High enantioselectivity, catalyst reusability, improved safety, scalability. | rsc.org |
| Eco-friendly Solvents | Use of dimethyl carbonate (DMC) or water as reaction media. | Reduced toxicity, biodegradability, avoidance of hazardous solvents. | psu.eduadvancedchemtech.com |
| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions. | Faster reaction times, lower energy consumption. | biomatik.com |
| Convergent Synthesis | Synthesizing and combining smaller peptide fragments. | Fewer overall steps, reduced waste generation. | advancedchemtech.combachem.com |
| Minimal-Protection SPPS | Using unprotected side-chain amino acids in solid-phase synthesis. | Reduced use of protecting groups and TFA, less chemical waste. | teknoscienze.com |
Integration of Artificial Intelligence and Machine Learning in Rational Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. mdpi.com While specific applications to this compound are still emerging, the established use of these technologies for protease inhibitors provides a clear roadmap for future research.
Generate Novel Analogues: AI models can design new derivatives by modifying the cyclohexyl group, the norstatine backbone, or its flanking residues to improve target affinity and selectivity. mdpi.com
Predict Binding Affinity: ML models can predict the drug-target binding affinity (DTBA) of virtual compounds, allowing for rapid in silico screening of large libraries of this compound analogues before their synthesis. nih.gov
Optimize Pharmacokinetics: AI can predict ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to select candidates with better drug-like characteristics early in the discovery pipeline. mdpi.com
Structure-Based Design: By predicting the 3D structure of target proteins, AI can facilitate the design of inhibitors that fit precisely into the active site, enhancing potency and reducing off-target effects. nih.gov
These computational tools, often combined with molecular dynamics simulations, allow for the evaluation of potential drug candidates, significantly reducing the time and cost associated with traditional drug development. mdpi.com
Table 2: Applications of AI/ML in the Design of this compound Inhibitors
| AI/ML Technique | Application in Drug Design | Potential for this compound | Reference(s) |
|---|---|---|---|
| Deep Neural Networks (DNNs) | Generating novel molecules, virtual screening, repurposing. | Designing new analogues with enhanced protease inhibitory activity. | mdpi.commdpi.comnih.gov |
| Support Vector Machines (SVM) | Classifying active vs. inactive compounds, predicting interactions. | Identifying which structural modifications are likely to improve binding. | mdpi.com |
| Evolutionary Algorithms | Optimizing existing molecules for desired properties. | Fine-tuning the scaffold to maximize binding affinity and selectivity. | mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating protein-ligand interactions and conformational changes. | Validating AI-generated designs and understanding binding dynamics. | mdpi.comacs.org |
Exploration of this compound in Novel Biological Target Modulation
While this compound and its parent compound are well-established as transition-state analogue inhibitors of aspartic proteases like renin and HIV protease, emerging research suggests their potential utility extends to other biological targets and pathways. google.comspringernature.com
Future research is likely to explore the activity of this compound against a broader range of proteases implicated in various diseases. For instance, proteases play critical roles in cancer progression, neurodegenerative disorders, and inflammatory diseases. nih.govmdpi.com The core norstatine scaffold could be adapted to inhibit novel protease targets in these areas.
Furthermore, some evidence suggests that the influence of compounds like this compound may not be limited to direct enzyme inhibition. The compound has been listed in patent literature concerning the identification and targeted modulation of gene signaling networks, suggesting a potential, though yet uncharacterized, role in modulating complex cellular processes beyond single-protein interactions. google.comgoogle.com This could involve altering signaling cascades or the expression of genes involved in disease pathology. google.com Such a role would represent a significant expansion of its known biological activities and open up new therapeutic avenues.
Development of Multi-Target Inhibitors Incorporating this compound Analogues
The complexity of many diseases, such as cancer and viral infections, often involves multiple biological pathways. This has driven interest in developing multi-target inhibitors that can simultaneously engage two or more distinct targets, potentially leading to synergistic efficacy and a lower likelihood of drug resistance.
The this compound scaffold is an attractive component for such multi-target agents. Its proven efficacy as a protease inhibitor makes it an ideal anchor to be combined with other pharmacophores. For example, a hybrid molecule could be designed to incorporate a this compound moiety for inhibiting a key protease, along with a separate chemical fragment that targets a kinase, a receptor, or another enzyme involved in the same disease.
This strategy is particularly relevant for diseases driven by mutations, such as drug-resistant HIV. Research into inhibitors for mutated HIV proteases has shown how subtle changes in inhibitor structure affect binding to different variants of the enzyme. researchgate.net This knowledge can be leveraged to design broad-spectrum inhibitors or multi-target inhibitors that can effectively suppress both wild-type and mutant forms of a pathogen or disease pathway.
Advances in Structural Biology Techniques for Detailed Complex Analysis
A deep understanding of how an inhibitor binds to its target is crucial for rational drug design. Advances in structural biology techniques continue to provide unprecedented, high-resolution insights into these interactions.
X-ray crystallography remains a cornerstone for determining the three-dimensional structure of protein-ligand complexes. nih.gov It provides a static, atomic-level snapshot of the binding mode. A crystal structure of endothiapepsin in complex with a (2-cyclohexyl-norstatine)-containing inhibitor (PDB ID: 1GVT) has been determined, revealing the precise orientation of the inhibitor in the enzyme's active site. ebi.ac.uk Such structures confirm that the hydroxyethylamine moiety of the norstatine core mimics the tetrahedral transition state of peptide bond hydrolysis, placing its hydroxyl group directly between the catalytic aspartate residues of the protease. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary approach, providing information about the structure, dynamics, and interactions of molecules in solution, which more closely resembles the physiological environment. mdpi.com Techniques like Structure-Activity Relationship (SAR) by NMR, chemical shift perturbation mapping, and saturation transfer difference (STD) NMR can be used to:
Identify the binding site of this compound analogues on a target protein. gu.se
Determine the binding affinity (K_d) of weak to moderate interactions. mdpi.com
Characterize conformational changes in both the inhibitor and the target upon binding. mdpi.com
Screen fragment libraries to identify new building blocks for inhibitor design. mdpi.com
The integration of crystallography, NMR, and computational methods like molecular dynamics simulations provides a comprehensive picture of inhibitor binding, guiding the optimization of this compound analogues for enhanced potency and specificity. researchgate.net
Table 3: Comparison of Structural Biology Techniques for Analyzing this compound Complexes
| Technique | Information Provided | Advantages | Limitations | Reference(s) |
|---|---|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of the complex. | Provides precise atomic coordinates of the binding mode. | Requires crystallizable protein; provides a static picture. | ebi.ac.uknih.govcrelux.com |
| NMR Spectroscopy | Binding site mapping, affinity, dynamics, conformational changes in solution. | Does not require crystals; can study dynamics and weak interactions. | Generally limited to smaller proteins; can be complex to interpret. | mdpi.comgu.sed-nb.info |
| Molecular Dynamics | Simulation of inhibitor-protein movement over time. | Provides insights into binding pathways and conformational flexibility. | Computationally intensive; accuracy depends on the force field used. | acs.orgresearchgate.net |
Connections to General Biochemical Pathway Research (Metabolism of Non-Canonical Amino Acids)
This compound is a non-canonical amino acid (NCAA), meaning it is not one of the 22 amino acids naturally encoded in the genome for protein synthesis. nih.govwikipedia.org The study of its metabolism falls within the broader research area of how cells process these "unnatural" building blocks.
NCAAs can be introduced into cells for various purposes, but their metabolic fate is often unclear. nih.gov A key feature of many NCAAs designed as inhibitors is their resistance to proteolytic degradation, which contributes to their stability and duration of action. nih.govnih.gov
Research using techniques like BioOrthogonal Non-Canonical Amino acid Tagging (BONCAT) has begun to explore the metabolic impact of incorporating NCAAs into cellular machinery. frontiersin.org Studies using metabolomics have shown that introducing NCAAs can cause minor perturbations in cellular metabolic pathways, including those for amino acid synthesis and the TCA cycle. frontiersin.org Understanding how this compound is recognized, transported, and potentially metabolized or cleared by cells is a critical area for future research. This knowledge is essential for predicting its bioavailability, potential for accumulation, and any off-target metabolic effects. The study of its pathways connects to the broader fields of amino acid metabolism, which is often dysregulated in diseases like cancer, and xenobiotic metabolism. frontiersin.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cyclohexyl-norstatine, and how do reaction conditions (e.g., solvent systems, catalysts) influence stereochemical outcomes?
- Methodological Answer: this compound synthesis typically involves peptide coupling or enzymatic resolution strategies. Key steps include protecting group strategies for the cyclohexyl moiety and optimizing enantiomeric purity via chiral HPLC or asymmetric catalysis. Reaction solvents (e.g., DMF vs. THF) and temperature gradients must be systematically tested to minimize epimerization risks . For reproducibility, document all parameters (e.g., equivalents of reagents, inert atmosphere conditions) in the experimental section, with detailed NMR and mass spectrometry data to confirm structural integrity .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions (e.g., pH, temperature)?
- Methodological Answer: Conduct accelerated stability studies using HPLC-UV or LC-MS to monitor degradation products. Prepare buffers at pH 2–8 and store samples at 4°C, 25°C, and 40°C for 1–6 months. Compare retention times and peak areas against fresh samples. Statistical analysis (e.g., ANOVA) should quantify degradation kinetics, with p-values <0.05 indicating significant instability .
Advanced Research Questions
Q. What experimental strategies resolve contradictory reports on this compound’s enzymatic inhibition potency (e.g., HIV protease vs. renin)?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme isoforms). Design a comparative study using standardized protocols (IC50 assays under identical buffer systems and temperature). Include positive controls (e.g., known inhibitors) and validate results via surface plasmon resonance (SPR) for binding affinity measurements. Cross-reference structural data (X-ray crystallography) to identify steric or electronic factors influencing selectivity .
Q. How can computational modeling optimize this compound derivatives for enhanced target binding while minimizing off-target interactions?
- Methodological Answer: Use molecular dynamics (MD) simulations to analyze ligand-protein interactions. Parameterize force fields with DFT-calculated partial charges for the cyclohexyl group. Screen derivatives via virtual libraries (e.g., ZINC20) and validate docking scores with in vitro assays. Prioritize compounds with ΔG < -8 kcal/mol and low RMSD values (<2 Å) in MD trajectories. Address false positives by incorporating entropy penalties and solvation effects .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies with non-linear trends?
- Methodological Answer: Apply non-parametric models (e.g., Hill equation, four-parameter logistic regression) to fit sigmoidal curves. Use bootstrapping to estimate confidence intervals for EC50 values. For outlier detection, employ Grubbs’ test or robust regression (e.g., Huber loss). Report R² values and Akaike information criterion (AIC) to compare model fitness .
Data Contradiction & Reproducibility
Q. How should researchers address inconsistencies in this compound’s bioavailability across preclinical models (e.g., rodents vs. primates)?
- Methodological Answer: Perform interspecies pharmacokinetic studies with matched dosing regimens (e.g., IV vs. oral). Analyze plasma samples via LC-MS/MS and normalize results to body surface area. Confounding factors (e.g., metabolic enzyme expression differences) require transcriptomic profiling (RNA-seq) of liver tissues. Publish raw data and metadata to enable cross-study validation .
Q. What protocols ensure reproducibility in this compound’s solid-state characterization (e.g., polymorph identification)?
- Methodological Answer: Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to catalog polymorphs. For hygroscopic forms, conduct dynamic vapor sorption (DVS) under controlled humidity. Share crystallographic data (CIF files) in supplementary materials and adhere to CIF validation guidelines from the Cambridge Structural Database .
Ethical & Reporting Standards
Q. What ethical considerations apply to in vivo studies of this compound’s neurotoxic effects?
- Methodological Answer: Follow ARRIVE 2.0 guidelines for animal research, including sample size justification (power analysis) and humane endpoints. Obtain approval from institutional ethics committees (IACUC) and disclose conflicts of interest. For neurobehavioral assays, use blinded scoring and randomized treatment allocation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
